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Compound of Interest

Compound Name: Dibenzosuberone

Cat. No.: B195587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of the tricyclic antidepressant, amitriptyline, utilizing dibenzosuberone as the

precursor. The described methodology is a two-step process involving a Grignard reaction

followed by an acid-catalyzed dehydration.

Introduction
Amitriptyline is a widely prescribed tricyclic antidepressant that functions by inhibiting the

reuptake of norepinephrine and serotonin in the central nervous system.[1] The synthesis of

amitriptyline from the readily available starting material, dibenzosuberone, is a common and

efficient method. This process involves the nucleophilic addition of a Grignard reagent, 3-

(dimethylamino)propylmagnesium chloride, to the ketone group of dibenzosuberone, forming

a tertiary alcohol intermediate. Subsequent dehydration of this intermediate yields the final

product, amitriptyline.[1]

Reaction Pathway
The overall synthetic scheme is presented below:
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Dibenzosuberone

5-(3-Dimethylaminopropyl)-10,11-dihydro-
5H-dibenzo[a,d]cyclohepten-5-ol

1. Grignard Reaction
(THF)

3-(Dimethylamino)propyl
magnesium chloride

Amitriptyline

2. Dehydration
(H₂SO₄)

Click to download full resolution via product page

Caption: Synthetic pathway of amitriptyline from dibenzosuberone.

Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, based

on the synthesis of closely related dibromo-amitriptyline analogs.[2] It is important to note that

yields for the unsubstituted amitriptyline may vary.
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Step
Reactan
ts

Product Solvent
Catalyst
/Reagen
t

Reactio
n Time

Temper
ature

Yield
(%)

1.

Grignard

Reaction

Dibenzos

uberone,

3-

(Dimethyl

amino)pr

opyl

magnesi

um

chloride

5-(3-

Dimethyl

aminopro

pyl)-10,1

1-

dihydro-

5H-

dibenzo[

a,d]cyclo

hepten-5-

ol

THF - 26 hours

Room

Temperat

ure

~65

2.

Dehydrati

on

5-(3-

Dimethyl

aminopro

pyl)-10,1

1-

dihydro-

5H-

dibenzo[

a,d]cyclo

hepten-5-

ol

Amitriptyl

ine
-

85%

Sulfuric

Acid

3 hours 4 °C ~94

*Yields are based on the synthesis of 3,7-dibromoamitriptyline and may differ for the synthesis

of unsubstituted amitriptyline.[2]

Experimental Protocols
Step 1: Grignard Reaction - Synthesis of 5-(3-
Dimethylaminopropyl)-10,11-dihydro-5H-
dibenzo[a,d]cyclohepten-5-ol
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This protocol is adapted from the synthesis of brominated analogs.[2]

Materials:

Dibenzosuberone

Magnesium turnings

3-(Dimethylamino)propyl chloride hydrochloride

Anhydrous tetrahydrofuran (THF)

Iodine (crystal)

Calcium hydride (CaH₂)

Sodium hydroxide

Dichloromethane

Anhydrous sodium sulfate

Saturated sodium chloride solution

Equipment:

Three-necked round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer with heating mantle

Ice bath

Separatory funnel

Rotary evaporator
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Column chromatography setup (Silica gel)

Procedure:

Preparation of the Grignard Reagent:

Prepare the free base of 3-(dimethylamino)propyl chloride by dissolving the hydrochloride

salt in water and adding a solution of sodium hydroxide until the pH is approximately 14.

Extract the free base with dichloromethane, dry the organic layer over anhydrous sodium

sulfate, and remove the solvent under reduced pressure.

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add

magnesium turnings and a small crystal of iodine.

Add a small amount of anhydrous THF to just cover the magnesium.

Dissolve the freshly prepared 3-(dimethylamino)propyl chloride free base in anhydrous

THF.

Slowly add a small portion of the 3-(dimethylamino)propyl chloride solution to the

magnesium suspension to initiate the reaction, which may require gentle heating.

Once the reaction begins (indicated by bubbling and a change in color), add the remaining

3-(dimethylamino)propyl chloride solution dropwise from a dropping funnel at a rate that

maintains a gentle reflux.

After the addition is complete, continue to stir the reaction mixture at room temperature for

2 hours to ensure complete formation of the Grignard reagent.

Reaction with Dibenzosuberone:

Dissolve dibenzosuberone in anhydrous THF in a separate flask.

Cool the Grignard reagent solution to 0 °C using an ice bath.

Slowly add the dibenzosuberone solution to the Grignard reagent dropwise via a

dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 26 hours.

Work-up and Purification:

Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Extract the product with dichloromethane.

Wash the combined organic layers with a saturated sodium chloride solution, dry over

anhydrous sodium sulfate, and concentrate using a rotary evaporator.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of dichloromethane/methanol) to isolate the pure 5-(3-

dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.

Step 2: Dehydration - Synthesis of Amitriptyline
This protocol is adapted from the synthesis of brominated analogs.

Materials:

5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

85% Sulfuric acid

Sodium hydroxide solution

Dichloromethane

Deionized water

Equipment:

Round-bottom flask

Magnetic stirrer
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Ice bath

Separatory funnel

Procedure:

Dehydration Reaction:

In a round-bottom flask, dissolve the intermediate alcohol from Step 1 in 85% sulfuric acid.

Cool the solution to 4 °C in an ice bath and stir for 3 hours.

Work-up and Isolation:

Slowly and carefully pour the reaction mixture into ice-cold water to dilute the acid.

Basify the aqueous solution by the slow addition of a sodium hydroxide solution until the

pH is alkaline.

Extract the amitriptyline product with dichloromethane.

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and

remove the solvent under reduced pressure to yield amitriptyline.

Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of amitriptyline.
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Grignard Reagent Preparation

Grignard Reaction

Work-up and Purification

Prepare 3-(dimethylamino)propyl
chloride free base

Initiate Grignard formation with
Mg, I₂, and THF

Add 3-(dimethylamino)propyl
chloride solution

Stir for 2 hours at RT

Cool Grignard reagent to 0 °CDissolve Dibenzosuberone in THF

Add Dibenzosuberone solution

Stir for 26 hours at RT

Quench with aq. NH₄Cl

Extract with CH₂Cl₂

Wash and dry organic phase

Concentrate in vacuo

Purify by column chromatography
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Caption: Workflow for the Grignard reaction step.
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Dehydration Reaction

Work-up and Isolation

Dissolve intermediate alcohol
in 85% H₂SO₄

Stir at 4 °C for 3 hours

Pour into ice water

Basify with NaOH solution

Extract with CH₂Cl₂

Wash and dry organic phase

Concentrate to yield Amitriptyline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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